5-Phenyl-2-piperidinecarboxylic Acid
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Overview
Description
5-Phenyl-2-piperidinecarboxylic Acid is an organic compound that belongs to the class of carboxylic acids. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a phenyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-piperidinecarboxylic Acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, under reflux .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of phenyl-substituted pyridines, followed by carboxylation. This method allows for the large-scale production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-piperidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
5-Phenyl-2-piperidinecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and anticonvulsant activities
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-piperidinecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pipecolic Acid: A similar compound with a piperidine ring and a carboxylic acid group but lacks the phenyl substitution.
Phenylacetic Acid: Contains a phenyl group and a carboxylic acid group but lacks the piperidine ring.
Uniqueness
5-Phenyl-2-piperidinecarboxylic Acid is unique due to the combination of the phenyl group and the piperidine ring with a carboxylic acid substitution. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
InChI Key |
QPLXWXRHYMFLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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